molecular formula C11H24N2O3 B3158065 N-BOC-L-Lysinol CAS No. 85535-54-2

N-BOC-L-Lysinol

Cat. No. B3158065
CAS RN: 85535-54-2
M. Wt: 232.32 g/mol
InChI Key: HMYNSIWLDDOZIQ-VIFPVBQESA-N
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Description

N-BOC-L-Lysinol is a chemical compound with the CAS number 85535-54-2 . Its IUPAC name is tert-butyl (1S)-5-amino-1-(hydroxymethyl)pentylcarbamate . It is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular formula of N-BOC-L-Lysinol is C11H24N2O3 . The InChI code is 1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 .


Physical And Chemical Properties Analysis

N-BOC-L-Lysinol has a molecular weight of 232.32 . It is a colorless to yellow liquid .

Scientific Research Applications

Synthesis of Site-Specifically Lysine Monomethylated Peptide

N-BOC-L-Lysinol has been utilized in the synthesis of site-specifically lysine monomethylated peptides. A method described involves consecutive reductive benzylation and methylation in a one-pot reaction, followed by debenzylation through catalytic hydrogenolysis and BOC protection in another one-pot reaction. This process allows for the incorporation of monomethylated lysine into peptides via solid-phase peptide synthesis, demonstrating N-BOC-L-Lysinol's utility in creating modified peptides with potential applications in research and drug development (Huang et al., 2007).

Biodegradable Polymers and Bioconjugates

Studies have shown the application of N-BOC-L-Lysinol in developing biodegradable polymers and bioconjugates for biomedical applications. For instance, the modification of boron-doped diamond electrodes with poly-L-lysine for the amperometric detection of nucleic acid bases demonstrates the material's potential in biosensing technologies. This research indicates that structurally-organized molecules, such as poly-L-lysine, can enhance the molecular recognition capabilities of biosensors, pointing to N-BOC-L-Lysinol's role in advancing biosensor design and function (Niedziałkowski et al., 2015).

Gene Delivery and Therapeutics

Lysine-functionalized nanodiamonds have been developed for gene carriers, showcasing the ability of N-BOC-L-Lysinol derivatives to stabilize colloidal dispersions for in vitro cellular uptake studies and siRNA delivery applications. This research highlights the potential of N-BOC-L-Lysinol in facilitating effective interactions with biological systems for RNAi therapeutics, demonstrating its significance in the development of gene therapy technologies (Alwani et al., 2016).

Genetic Code Expansion

N-BOC-L-Lysinol has been explored in the context of genetic code expansion, where its derivatives enable stringent regulation of genome editing by CRISPR-Cas9 through conditional activation. This approach allows for controlled expression of active Cas9 in mammalian cells only after exposure to specific lysine derivatives, offering a novel method for regulating gene editing with implications for therapeutic applications and environmental gene drives (Suzuki et al., 2018).

Safety And Hazards

N-BOC-L-Lysinol may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

tert-butyl N-[(2S)-6-amino-1-hydroxyhexan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNSIWLDDOZIQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-L-Lysinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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